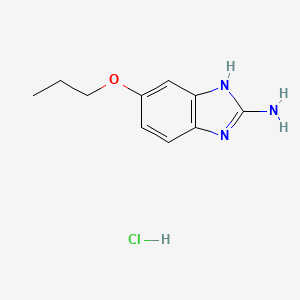
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one is an organic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . It is a liquid at room temperature and is known for its unique chemical structure, which includes a hydroxyl group and multiple double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one can be achieved through various synthetic routes. One common method involves the oxidation of diethyl hexanedioate, followed by a series of reactions including esterification, rearrangement, and further oxidation . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-3,6,10-trimethyl-5,9-undecadien-2-one, while reduction of the double bonds can produce 4-hydroxy-3,6,10-trimethylundecane .
Aplicaciones Científicas De Investigación
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- cis-Geranylacetone (5,9-Undecadien-2-one, 6,10-dimethyl-, (Z)-)
- Nerylacetone (cis-6,10-dimethyl-5,9-undecadien-2-one)
Uniqueness
4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
412017-24-4 |
|---|---|
Fórmula molecular |
C₁₄H₂₄O₂ |
Peso molecular |
224.34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)






